[(4-Bromo-3-chlorophenyl)methyl](methyl)aminehydrochloride

Catalog No.
S14125574
CAS No.
M.F
C8H10BrCl2N
M. Wt
270.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4-Bromo-3-chlorophenyl)methyl](methyl)aminehydro...

Product Name

[(4-Bromo-3-chlorophenyl)methyl](methyl)aminehydrochloride

IUPAC Name

1-(4-bromo-3-chlorophenyl)-N-methylmethanamine;hydrochloride

Molecular Formula

C8H10BrCl2N

Molecular Weight

270.98 g/mol

InChI

InChI=1S/C8H9BrClN.ClH/c1-11-5-6-2-3-7(9)8(10)4-6;/h2-4,11H,5H2,1H3;1H

InChI Key

KYZZAORTPRZGOM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)Br)Cl.Cl

[(4-Bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride is a highly functionalized, secondary benzylamine building block widely utilized in pharmaceutical and agrochemical synthesis. Featuring an N-methyl group and a specifically dihalogenated aromatic ring, it provides a precise scaffold for complex molecule construction. The hydrochloride salt form ensures superior shelf stability and handling characteristics compared to its free base counterpart. Its primary procurement value lies in its orthogonal reactivity, enabling sequential cross-coupling and selective N-functionalization without the need for extensive protecting group chemistry [1].

Research Fit

Workflow

Orthogonal Suzuki coupling with sequential Br then Cl activation

Selection

Secondary N-methyl amine with balanced HBD and lipophilicity for CNS fragment space

Format

Hydrochloride salt for solid-state handling and automated dispensing

Substituting this specific compound with closely related analogs, such as the primary amine (4-bromo-3-chlorophenyl)methanamine or isomers like 3-bromo-4-chlorobenzyl derivatives, fundamentally alters downstream synthetic pathways. The primary amine lacks the N-methyl moiety, necessitating additional reductive amination steps that decrease overall yield and increase process time. Furthermore, altering the halogen positions disrupts the specific steric and electronic environment required for targeted orthogonal cross-coupling, often leading to isomeric mixtures or failed reactions in late-stage functionalization. Procuring the exact 4-bromo-3-chloro substitution pattern as an HCl salt is critical for reproducible, high-yield manufacturing [1].

Substitution Risk

Lipophilicity

Mono-halogenated or primary amine analogs may shift logP by 0.4–0.6 units, altering membrane permeability and chromatographic retention.

Reactivity

Absence of the dual Br/Cl pattern removes sequential orthogonal coupling capability; single-halogen scaffolds cannot replicate the same diversification strategy.

Amine class

Primary or tertiary amine analogs differ in hydrogen-bond donor count and basicity, potentially affecting pharmacophore matching and metabolic stability profiles.

Orthogonal Cross-Coupling Regioselectivity

The distinct bond dissociation energies of the C-Br (~280 kJ/mol) and C-Cl (~400 kJ/mol) bonds in [(4-bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride allow for highly selective functionalization. Under standard Pd-catalyzed conditions, the 4-bromo position reacts with >95% selectivity, leaving the 3-chloro position intact for subsequent orthogonal transformations. In contrast, di-bromo analogs yield complex mixtures of mono- and di-coupled products, requiring difficult chromatographic separations [1].

Evidence DimensionCross-coupling regioselectivity
Target Compound Data>95% selective mono-coupling at the 4-position
Comparator Or Baseline3,4-dibromobenzyl analogs (<60% selectivity, complex mixtures)
Quantified Difference>35% improvement in regioselectivity
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., 1 eq boronic acid, Pd(dppf)Cl2)

Enables step-economical sequential functionalization without the need for protecting groups, directly lowering raw material and purification costs.

Lipophilicity shift
Cross-study comparable
XLogP3 = 2.6 (target) vs. 2.2 (mono-Cl analog); Δ +0.4
Reported lipophilicity difference may impact membrane permeability and assay retention times.
Free base comparison; primary amine analog estimated ~2.0–2.1.

N-Functionalization Efficiency vs. Primary Amines

As a secondary amine, [(4-bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride undergoes direct N-acylation or reductive amination to form tertiary amines or amides with >98% conversion to the desired mono-functionalized product. When using the primary amine comparator, (4-bromo-3-chlorophenyl)methanamine, reactions typically suffer from 15-30% over-alkylation (di-alkylation), necessitating additional protection/deprotection steps that reduce the overall synthetic yield and increase process mass intensity (PMI) [1].

Evidence DimensionTarget product yield in N-alkylation/acylation
Target Compound Data>98% conversion to desired tertiary amine/amide
Comparator Or BaselinePrimary amine analog (~70-85% yield due to over-alkylation)
Quantified Difference15-28% higher yield of desired product
ConditionsStandard N-alkylation or reductive amination conditions

Eliminates the need for amine protecting groups, streamlining the synthetic route and reducing reagent costs in scale-up.

H-bond & basicity
Class-level inference
HBD = 1, TPSA = 12 Ų, estimated pKₐ ~9.0–9.4
Single HBD balances polarity between primary (HBD=2) and tertiary (HBD=0) analogs for CNS design context.
Computed properties; pKₐ corrected for halogen inductive effect.

Shelf-Life and Handling Superiority of the Hydrochloride Salt

The hydrochloride salt form of [(4-bromo-3-chlorophenyl)methyl](methyl)amine is a crystalline solid that exhibits negligible degradation (<1%) over 24 months under standard ambient storage. Conversely, the free base form is a viscous liquid or low-melting solid that is highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates), often degrading by 5-10% within 6 months if not stored under inert gas [1].

Evidence DimensionPurity retention over time
Target Compound Data>99% purity retained after 24 months (ambient)
Comparator Or BaselineFree base form (5-10% degradation within 6 months)
Quantified Difference>5x longer shelf-life without specialized storage
ConditionsAmbient storage conditions (air, room temperature)

Reduces the need for cold-chain logistics, inert gas storage, and frequent re-testing, making it highly preferred for bulk procurement.

Orthogonal handles
Class-level inference
2 coupling sites: 4-Br (fast) + 3-Cl (slow); sequential Suzuki feasible
Dual-halogen pattern supports sequential diversification, unavailable with mono-halogenated analogs.
Relative oxidative addition rates: Br >> Cl under standard Pd conditions.

Downstream Processability via Differential Solubility

The hydrochloride salt exhibits high solubility in polar protic solvents (>50 mg/mL in water/methanol) but remains virtually insoluble in non-polar organic solvents like hexanes (<1 mg/mL). This differential solubility allows for rapid purification of the amine via simple trituration or liquid-liquid extraction, achieving >98% purity without the need for resource-intensive silica gel chromatography, which is often required for non-salt intermediates [1].

Evidence DimensionPurification efficiency
Target Compound Data>98% purity achievable via trituration/extraction
Comparator Or BaselineNon-salt intermediates requiring chromatography
Quantified DifferenceElimination of chromatography steps
ConditionsStandard laboratory or plant-scale workup

Significantly lowers downstream processing costs and time, facilitating easier transition from bench to pilot-plant scale.

Salt form advantage
Supporting evidence
HCl salt: solid, MW ~271 g/mol; free base typically oil/low-melt solid
Solid salt facilitates gravimetric dispensing and stability, reducing stock solution variability.
Storage 2–8 °C under inert atmosphere recommended.
Purity landscape
Supporting evidence
Target: 95% (HCl) / 98–99% (free base); analogs: 97–98% typical
Purity alone does not differentiate; selection should rest on structural features.
Vendor CoA specifications; methods vary (GC, HPLC, NMR).

Pharmaceutical API Synthesis (Targeted Kinase Inhibitors)

The 4-bromo-3-chloro substitution pattern is a highly specific pharmacophore handle. The compound is the right choice when synthesizing libraries of targeted therapeutics where sequential cross-coupling is used to build the core structure, and the N-methyl group is required for optimal receptor binding or metabolic stability [1].

Agrochemical Active Ingredient Development

Ideal for developing novel fungicides or herbicides where the dihalogenated benzyl moiety provides necessary lipophilicity and metabolic resistance, and the secondary amine serves as an attachment point for various active functional groups [1].

High-Throughput Medicinal Chemistry Screening

The reliable, orthogonal reactivity of the bromo vs. chloro positions makes this an excellent core building block for automated parallel synthesis, allowing rapid generation of diverse chemical libraries without complex protection strategies [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential diversification studies
Orthogonal aryl halide reactivity (Br/Cl order)
Coupling selectivity and stepwise yield optimization
CNS fragment library design
Intermediate lipophilicity and single H-bond donor
Physicochemical property screening and permeability
Automated high-throughput experimentation
Solid hydrochloride salt for gravimetric dispensing
Batch-to-batch consistency and weighing accuracy
Analytical reference for halogenated benzylamines
Distinctive LC-MS and NMR signature (Br/Cl pattern)
Retention time and mass spectral confirmation in method development

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

268.93737 g/mol

Monoisotopic Mass

268.93737 g/mol

Heavy Atom Count

12

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